molecular formula C10H10Br2O B6287562 2,6-Dibromo-4-isopropylbenzaldehyde CAS No. 2484889-11-2

2,6-Dibromo-4-isopropylbenzaldehyde

Cat. No.: B6287562
CAS No.: 2484889-11-2
M. Wt: 305.99 g/mol
InChI Key: JMRUYPALTBIZHQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-isopropylbenzaldehyde is an organic compound with the molecular formula C10H10Br2O It is characterized by the presence of two bromine atoms and an isopropyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,6-Dibromo-4-isopropylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

    Oxidation: 2,6-Dibromo-4-isopropylbenzoic acid.

    Reduction: 2,6-Dibromo-4-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dibromo-4-isopropylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the preparation of polymers and other materials with unique properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-isopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    2,6-Dibromo-4-tert-butylbenzaldehyde: Contains a tert-butyl group, leading to different steric and electronic properties.

    2,6-Dichloro-4-isopropylbenzaldehyde: Chlorine atoms replace bromine, affecting reactivity and applications.

Uniqueness

2,6-Dibromo-4-isopropylbenzaldehyde is unique due to the presence of both bromine atoms and an isopropyl group, which confer distinct reactivity and physical properties. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields.

Properties

IUPAC Name

2,6-dibromo-4-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-6(2)7-3-9(11)8(5-13)10(12)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUYPALTBIZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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